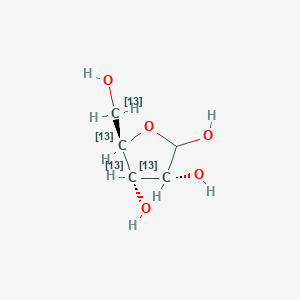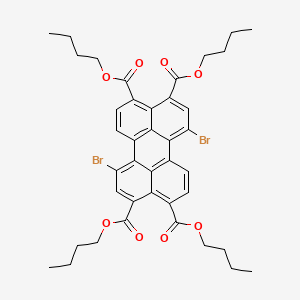
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a perylene derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various functional materials. It is characterized by the presence of bromine atoms at the 1 and 7 positions and tetrabutyl ester groups at the 3, 4, 9, and 10 positions of the perylene core.
Métodos De Preparación
The synthesis of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate typically starts from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride . The synthetic route involves the bromination of the perylene core to introduce bromine atoms at the 1 and 7 positions. This is followed by esterification reactions to attach the tetrabutyl ester groups at the 3, 4, 9, and 10 positions. The reaction conditions are optimized to ensure regioisomeric purity and high yield .
Análisis De Reacciones Químicas
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 1 and 7 positions can be substituted with other functional groups using reagents such as phenoxy groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Ester Hydrolysis: The tetrabutyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes due to its excellent photophysical properties.
Photovoltaics: The compound is employed in the fabrication of organic solar cells, where it acts as a light-harvesting material.
Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogen evolution reactions.
Mecanismo De Acción
The mechanism of action of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is primarily based on its ability to participate in electron transfer processes. The bromine atoms and ester groups influence the electronic distribution within the molecule, making it an effective electron donor or acceptor in redox reactions. This property is exploited in applications such as organic electronics and photovoltaics, where efficient charge transfer is crucial .
Comparación Con Compuestos Similares
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate can be compared with other perylene derivatives, such as:
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester: This compound has chlorine atoms instead of bromine, which affects its electronic properties and reactivity.
Perylene-3,4,9,10-tetracarboxylic bisanhydride: The precursor to many perylene derivatives, it lacks the ester and bromine functionalities, making it less versatile in certain applications.
The unique combination of bromine atoms and tetrabutyl ester groups in this compound provides it with distinct electronic properties and reactivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C40H42Br2O8 |
|---|---|
Peso molecular |
810.6 g/mol |
Nombre IUPAC |
tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C40H42Br2O8/c1-5-9-17-47-37(43)25-15-13-23-34-30(42)22-28(40(46)50-20-12-8-4)32-26(38(44)48-18-10-6-2)16-14-24(36(32)34)33-29(41)21-27(31(25)35(23)33)39(45)49-19-11-7-3/h13-16,21-22H,5-12,17-20H2,1-4H3 |
Clave InChI |
YTKMOUKGXQQHFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)Br)Br)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
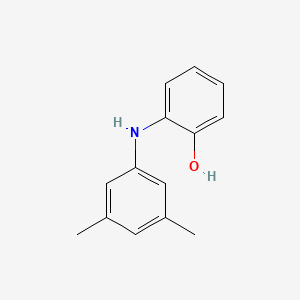
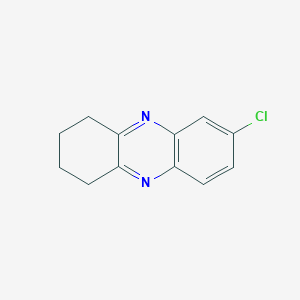
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
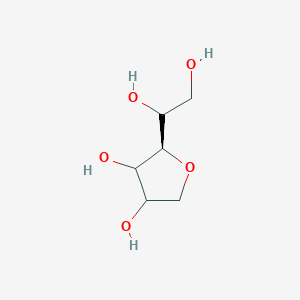
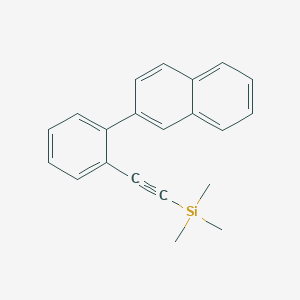
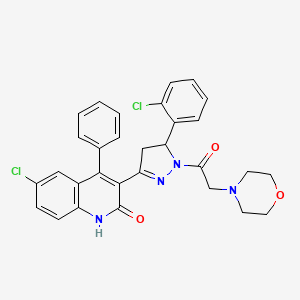
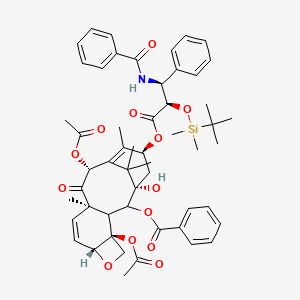
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

